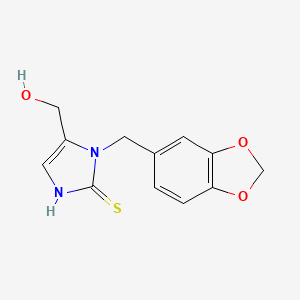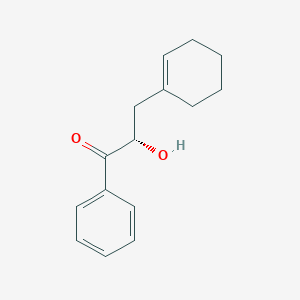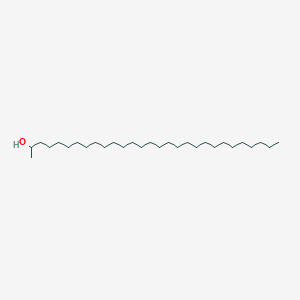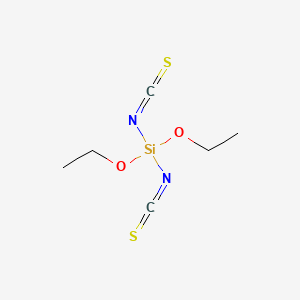
Diethoxy(diisothiocyanato)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethoxy(diisothiocyanato)silane is a silicon-based compound with the chemical formula C_6H_10N_2O_2S_2Si It is characterized by the presence of two ethoxy groups and two isothiocyanato groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
Diethoxy(diisothiocyanato)silane can be synthesized through the ethoxylation of tetraisocyanatosilane. The process involves the reaction of tetraisocyanatosilane with ethanol under controlled conditions to yield this compound . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
化学反応の分析
Types of Reactions
Diethoxy(diisothiocyanato)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and isothiocyanic acid.
Condensation: The hydrolyzed products can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Catalysts such as acids or bases, often conducted under controlled temperature and pH conditions.
Substitution: Nucleophiles like amines or alcohols, typically in the presence of a catalyst.
Major Products Formed
Hydrolysis: Silanols and isothiocyanic acid.
Condensation: Polysiloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Diethoxy(diisothiocyanato)silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of siloxane polymers and coatings.
Organic Synthesis: Employed in the preparation of functionalized silanes and siloxanes.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a coupling agent for biomolecules.
Industry: Utilized in the production of adhesives, sealants, and surface modifiers.
作用機序
The mechanism of action of diethoxy(diisothiocyanato)silane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. The isothiocyanato groups can react with nucleophiles, leading to the formation of various functionalized products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
類似化合物との比較
Similar Compounds
Diethoxydimethylsilane: Similar in structure but with methyl groups instead of isothiocyanato groups.
Tetraethoxysilane: Contains four ethoxy groups and is commonly used in the synthesis of silica and silicate materials.
Hexaethoxydisiloxane: Contains six ethoxy groups and forms cyclic siloxanes upon hydrolysis.
Uniqueness
Diethoxy(diisothiocyanato)silane is unique due to the presence of isothiocyanato groups, which impart distinct reactivity compared to other ethoxy-substituted silanes. This makes it valuable for specific applications where the isothiocyanato functionality is required, such as in the synthesis of thiourea derivatives and other sulfur-containing compounds .
特性
CAS番号 |
176739-94-9 |
|---|---|
分子式 |
C6H10N2O2S2Si |
分子量 |
234.4 g/mol |
IUPAC名 |
diethoxy(diisothiocyanato)silane |
InChI |
InChI=1S/C6H10N2O2S2Si/c1-3-9-13(7-5-11,8-6-12)10-4-2/h3-4H2,1-2H3 |
InChIキー |
XPFDTYIWTIZSIF-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](N=C=S)(N=C=S)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


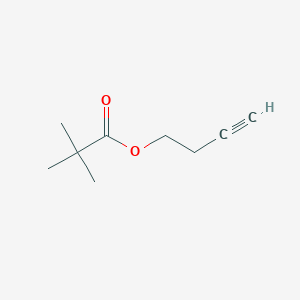
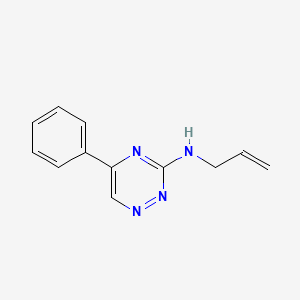
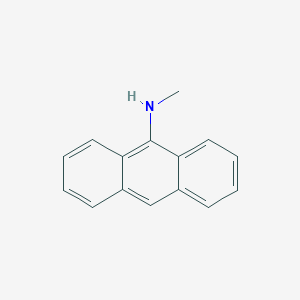
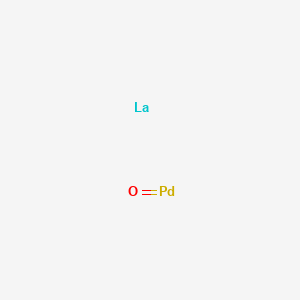
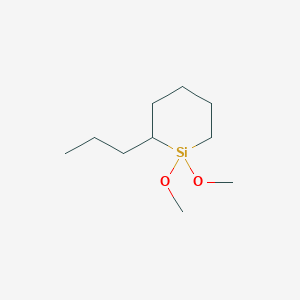
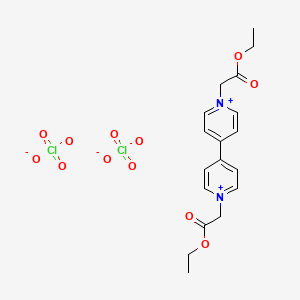
![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)
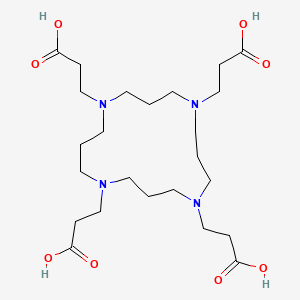
![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
